![molecular formula C15H17NO4 B2622202 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid CAS No. 2386983-90-8](/img/structure/B2622202.png)
3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MPAA is a derivative of benzoic acid and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid involves the inhibition of COX-2 activity, which results in the reduction of prostaglandin production and subsequent inflammation. 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid has also been reported to induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid is thought to be due to its ability to inhibit the activity of the HIV protease enzyme.
Biochemical and Physiological Effects:
3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation, inhibit cancer cell growth, and exhibit antiviral activity. Additionally, 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid has been shown to induce the expression of heat shock proteins, which are involved in cellular stress response and protection against various stressors.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anti-inflammatory, anti-cancer, and antiviral properties. However, one limitation of 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid is that it may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid. One area of interest is the development of 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid derivatives with improved potency and selectivity. Additionally, the mechanisms underlying the anti-inflammatory, anti-cancer, and antiviral activities of 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid require further investigation. The potential use of 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid in combination with other drugs for the treatment of various diseases also warrants further study. Finally, the development of novel drug delivery systems for 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid may enhance its therapeutic potential.
In conclusion, 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. Its anti-inflammatory, anti-cancer, and antiviral properties make it a promising candidate for further study. The synthesis method of 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid is relatively straightforward, and it exhibits several advantages for lab experiments. However, its cytotoxicity at high concentrations may limit its use in certain experiments. Further investigation is required to fully understand the mechanisms underlying the biochemical and physiological effects of 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid, and to develop novel drug delivery systems and derivatives with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid involves the reaction of 3-aminoprop-1-yne with 2-methylpropan-2-yl chloroformate, followed by the reaction of the resulting product with 3-bromobenzoic acid. The final product is obtained after purification using column chromatography. This method has been reported to yield high purity and good yields of 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid.
Applications De Recherche Scientifique
3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid has been reported to exhibit antiviral activity against the human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(19)16-9-5-7-11-6-4-8-12(10-11)13(17)18/h4,6,8,10H,9H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHZNVQTOBQWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC(=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

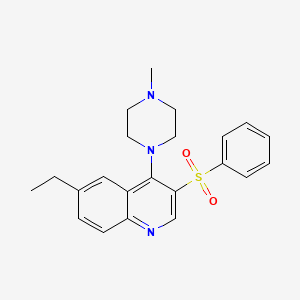
![N-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]sulfanyl-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B2622121.png)

![1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine](/img/structure/B2622125.png)
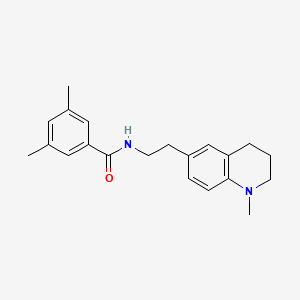
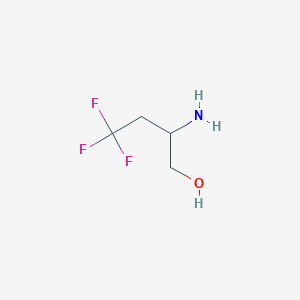

![4-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2622129.png)
![4-[(2,3-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2622131.png)
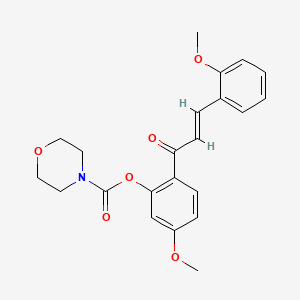
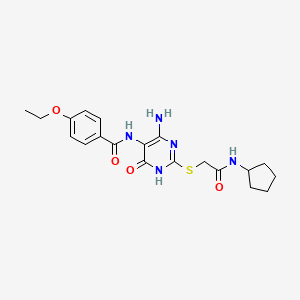
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)thiophene-2-carboxamide](/img/structure/B2622134.png)
![4,4,4-Trifluoro-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2622135.png)
![N-(2-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-phenoxyacetamide](/img/structure/B2622142.png)